molecular formula C14H15F3N4O3 B2813778 1-(1-(furan-3-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034511-59-4

1-(1-(furan-3-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2813778
CAS RN: 2034511-59-4
M. Wt: 344.294
InChI Key: FLKGQHDXWCXNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(furan-3-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C14H15F3N4O3 and its molecular weight is 344.294. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Antimicrobial Compounds Synthesis : A study by Başoğlu et al. (2013) focused on the design, synthesis, and antimicrobial activities of azole derivatives, starting from furan-2-carbohydrazide. This research aimed at synthesizing new compounds with potential antimicrobial properties. The newly synthesized compounds were evaluated against various microorganisms, displaying activity against the tested strains (Başoğlu et al., 2013).

Antagonist Activity

  • Synthesis with Antagonist Activity : Watanabe et al. (1993) described the synthesis of piperidines with 5-HT2 antagonist activity. This research explored the chemical synthesis and biological evaluation of compounds with potential therapeutic applications, specifically as antagonists for the 5-HT2 receptor (Watanabe et al., 1993).

Drug Development Insights

  • Pharmaceutical Market Analysis : A review by Habernickel (2001) provided insights into the pharmaceutical market as reflected by patents. This study discussed the significance of azetidine, pyrrolidine, and piperidine derivatives in drug development, emphasizing their potential as 5-HT-1D receptor agonists for migraine treatment (Habernickel, 2001).

Analytical Method Development

  • HPLC-DAD Method for API Determination : Varynskyi et al. (2017) developed a new, highly sensitive, and selective method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate as an active pharmaceutical ingredient (API) in a 1% injection solution. This research highlights the importance of precise analytical methods in quality control and drug development (Varynskyi et al., 2017).

properties

IUPAC Name

2-[1-(furan-3-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O3/c1-19-12(14(15,16)17)18-21(13(19)23)10-2-5-20(6-3-10)11(22)9-4-7-24-8-9/h4,7-8,10H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKGQHDXWCXNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(furan-3-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

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